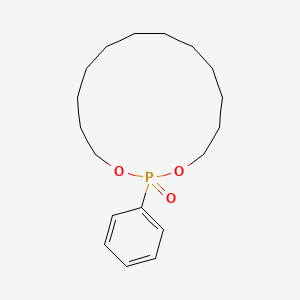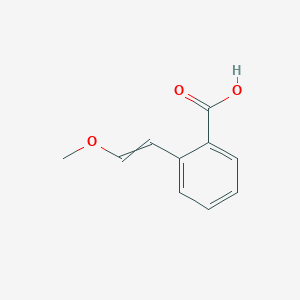
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex organic compound that features a 2,4-dinitrophenyl group attached to a peptide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves the stepwise assembly of the peptide chain followed by the introduction of the 2,4-dinitrophenyl group. The peptide chain can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, the 2,4-dinitrophenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the peptide reacts with 2,4-dinitrochlorobenzene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The peptide chain can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amino derivatives .
Scientific Research Applications
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a probe for studying peptide interactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can act as a chromophore, allowing the compound to be used in spectrophotometric assays. Additionally, the peptide chain can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitroanisole: Used in the synthesis of dyes and explosives.
Uniqueness
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide is unique due to its combination of a 2,4-dinitrophenyl group with a peptide chain, which imparts specific chemical and biological properties not found in simpler dinitrophenyl compounds .
Properties
CAS No. |
166535-24-6 |
|---|---|
Molecular Formula |
C24H38N10O8 |
Molecular Weight |
594.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-(2,4-dinitroanilino)propanoyl]amino]propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C24H38N10O8/c1-12(2)10-18(23(38)31-17(20(25)35)6-5-9-28-24(26)27)32-22(37)14(4)30-21(36)13(3)29-16-8-7-15(33(39)40)11-19(16)34(41)42/h7-8,11-14,17-18,29H,5-6,9-10H2,1-4H3,(H2,25,35)(H,30,36)(H,31,38)(H,32,37)(H4,26,27,28)/t13-,14-,17-,18-/m0/s1 |
InChI Key |
LDWKNOOLIMFGIT-USJZOSNVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


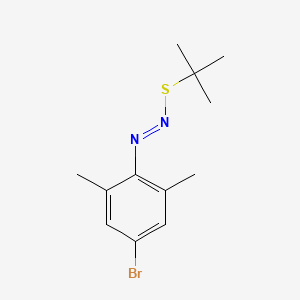
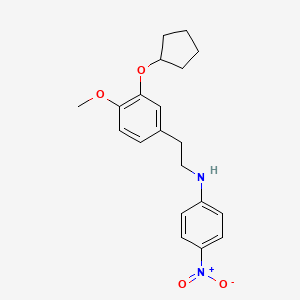

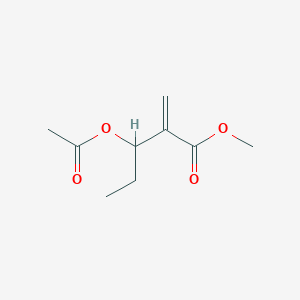
amino]-](/img/structure/B14261426.png)
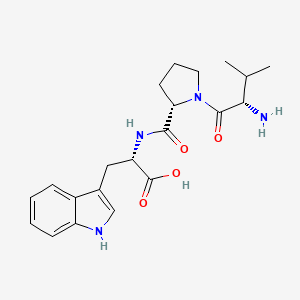

![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
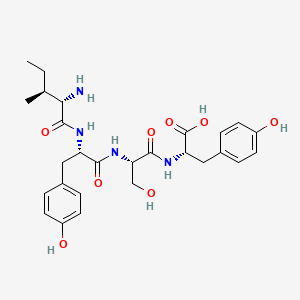
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)
